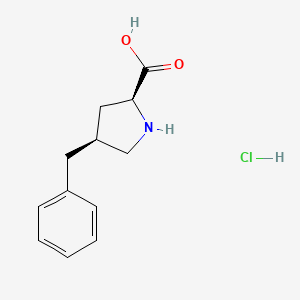

(4S)-4-Benzyl-L-proline hcl

Description

Contextualization as a Chiral Amino Acid Derivative

(4S)-4-Benzyl-L-proline HCl is structurally characterized by a pyrrolidine (B122466) ring, a feature it shares with the naturally occurring amino acid L-proline. ontosight.ai Its distinction lies in the presence of a benzyl (B1604629) group attached to the fourth carbon of the pyrrolidine ring. ontosight.ai The designation "(4S)" specifies the stereochemistry at this chiral center, indicating a particular three-dimensional arrangement of the atoms. ontosight.ai This defined stereochemistry is a crucial aspect of its identity as a chiral molecule, meaning it is non-superimposable on its mirror image. ontosight.ai The "L-proline" component of its name indicates that the stereochemistry at the alpha-carbon (the carbon atom adjacent to the carboxyl group) is consistent with the "L" configuration of naturally occurring amino acids. The "HCl" suffix signifies that it is the hydrochloride salt form of the compound.

The introduction of the benzyl group imparts specific physicochemical properties to the molecule, differentiating it from the parent L-proline. This modification makes this compound a valuable tool for researchers exploring the structure-activity relationships of peptides and other biologically active molecules.

Table 1: Chemical and Physical Properties of (4S)-4-Benzyl-L-proline and its HCl salt

| Property | Value | Source |

| (4S)-4-Benzyl-L-proline | ||

| Molecular Formula | C12H15NO2 | |

| Molecular Weight | 205.253 g/mol | |

| Boiling Point | 376.911°C at 760 mmHg | |

| Density | 1.171 g/cm³ | |

| This compound | ||

| Molecular Formula | C12H16ClNO2 | cymitquimica.com |

| Molecular Weight | 241.72 g/mol | cymitquimica.com |

Significance of Proline Analogs in Chemical and Biological Systems

Proline and its analogs play a unique role in the structure of proteins and peptides. researchgate.net The rigid, cyclic structure of the proline ring restricts the conformational flexibility of the polypeptide chain, often inducing turns and kinks. sigmaaldrich.com This property is fundamental to the proper folding and stability of proteins.

Synthetic proline analogs are developed to modulate these structural effects and to introduce novel functionalities. researchgate.netnih.gov These non-natural derivatives are instrumental in several areas of research:

Drug Discovery and Medicinal Chemistry: Proline analogs are used to design enzyme inhibitors, receptor agonists, and other therapeutic agents. ontosight.ai By incorporating these analogs into peptide-based drugs, scientists can enhance their stability, bioavailability, and efficacy. researchgate.net

Asymmetric Synthesis: Proline and its derivatives are effective organocatalysts in asymmetric synthesis, a field of chemistry focused on creating chiral molecules with a high degree of stereoselectivity.

Protein Engineering: The incorporation of proline analogs into proteins allows researchers to study protein folding, stability, and function with greater precision. nih.gov These analogs can act as probes to understand the intricate relationship between a protein's structure and its biological activity. researchgate.net

Biomaterial Development: Proline-rich peptides are important in tissue engineering and regenerative medicine due to their contribution to the structural integrity of biomaterials.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and its derivatives has primarily focused on its utility as a building block in chemical synthesis. The compound's defined stereochemistry makes it a valuable starting material for the creation of more complex chiral molecules. ontosight.aimdpi.com

Research has explored its incorporation into various molecular scaffolds to investigate their potential biological activities. ontosight.ai For instance, proline derivatives are being studied for their potential roles in neurological disorders and as enzyme inhibitors. ontosight.ai While specific research on the direct biological effects of this compound is not extensively detailed in the public domain, its application as a synthetic intermediate suggests its role in the broader effort to develop novel compounds with therapeutic potential. The synthesis of such proline analogs often involves multi-step processes, starting from commercially available chiral precursors like (cis)-4-hydroxy-L-proline. mdpi.com These synthetic routes are designed to be stereoselective, ensuring the desired configuration of the final product. mdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWGPOYNAWMDDN-ACMTZBLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4s 4 Benzyl L Proline Hcl and Its Derivatives

Stereoselective Synthesis Approaches to (4S)-4-Benzyl-L-proline HCl

Stereoselective synthesis is crucial for producing enantiomerically pure compounds like this compound, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. longdom.org The approaches to synthesize this compound typically leverage the existing chirality of readily available starting materials.

Starting Material Considerations (e.g., L-proline, 4-hydroxy-L-proline)

L-proline: While L-proline itself is an inexpensive and readily available chiral starting material, direct functionalization at the C-4 position is challenging due to the lack of reactivity at this sp³-hybridized carbon. libretexts.orgnih.gov Therefore, it is not the most common precursor for C-4 substituted analogs unless it is first converted to a more reactive intermediate.

4-hydroxy-L-proline (Hyp): Commercially available and inexpensive (cis)-4-hydroxy-L-proline is a more versatile and widely used starting material for the synthesis of 4-substituted proline derivatives. nih.govmdpi.com The hydroxyl group at the C-4 position serves as a functional handle that can be manipulated to introduce a variety of substituents with controlled stereochemistry. nih.gov A common strategy involves the oxidation of the hydroxyl group to a ketone (4-oxoproline), which can then be subjected to nucleophilic addition or other modifications. mdpi.com This approach allows for the stereoselective synthesis of both cis and trans 4-substituted prolines.

The selection between these starting materials significantly influences the subsequent synthetic steps required to achieve the target molecule. For this compound, (cis)-4-hydroxy-L-proline is the more practical and documented precursor. mdpi.comchemrxiv.org

Benzylation Strategies at the C-4 Position

Introducing the benzyl (B1604629) group at the C-4 position with the correct (S) stereochemistry is the key transformation. Starting from a 4-oxoproline derivative (obtained by oxidizing 4-hydroxy-L-proline), several strategies can be employed.

One effective method is a Wittig reaction . This involves reacting the 4-oxoproline intermediate with a benzyl-containing phosphonium (B103445) ylide (e.g., benzyltriphenylphosphonium (B107652) bromide) to form a 4-benzylidene-L-proline derivative. mdpi.com The subsequent step is a stereoselective hydrogenation of the exocyclic double bond. The choice of catalyst and reaction conditions for the hydrogenation is critical to control the stereochemistry at the C-4 position, yielding the desired (4S) configuration.

Another approach involves the Grignard reaction , where a benzylmagnesium halide is added to the 4-oxoproline intermediate. This typically results in a tertiary alcohol, which would then require a dehydroxylation step to yield the final benzyl group. The stereoselectivity of the Grignard addition can be influenced by the protecting groups on the proline ring and the reaction conditions.

A summary of potential benzylation steps is presented below.

| Step | Reagents & Conditions | Intermediate Product | Purpose |

| Oxidation | Trichloroisocyanuric acid (TCICA), TEMPO | N-protected 4-oxo-L-proline ester | Activation of C-4 position |

| Wittig Olefination | Benzyltriphenylphosphonium bromide, NaH, DMSO | N-protected 4-benzylidene-L-proline ester | Introduction of the benzylidene group |

| Hydrogenation | H₂, Pd/C | N-protected (4S)-4-benzyl-L-proline ester | Stereoselective reduction to the desired (4S) isomer |

Hydrochloride Salt Formation

Amino acids and their derivatives are often converted into their hydrochloride salts to improve their stability, crystallinity, and handling properties. youtube.com The formation of this compound is the final step after the synthesis of the free amino acid and removal of any protecting groups.

The process typically involves dissolving the free base of (4S)-4-Benzyl-L-proline in a suitable solvent and treating it with hydrochloric acid. mdpi.com The HCl can be added in various forms:

An aqueous solution of HCl. ru.nl

A solution of HCl gas in an organic solvent like dioxane, diethyl ether, or methanol. mdpi.com

Bubbling anhydrous HCl gas directly into the solution of the amino acid. researchgate.net

Upon addition of HCl, the basic amino group of the proline derivative is protonated, forming the ammonium (B1175870) chloride salt. youtube.com This ionic compound is generally less soluble in organic solvents than its free base counterpart, often leading to its precipitation or crystallization from the reaction mixture. researchgate.net The resulting solid can then be isolated by filtration, washed, and dried. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. For a multi-step synthesis of this compound, each step must be considered.

Protecting Groups: The choice of protecting groups for the amine (e.g., Boc, Cbz) and carboxylic acid (e.g., methyl, benzyl ester) functions is critical. google.com These groups must be stable under the conditions of the C-4 modification but readily cleavable at the end of the synthesis without affecting the final structure.

Solvent and Temperature: The solvent can significantly impact reaction rates and selectivity. For instance, in Wittig reactions, polar aprotic solvents like DMSO or DMF are often effective. mdpi.com Temperature control is also crucial, particularly in stereoselective steps, to minimize side reactions and prevent epimerization.

Catalyst Selection: In the hydrogenation of the 4-benzylidene intermediate, the choice of catalyst (e.g., Palladium on carbon, Rhodium complexes) and its loading can influence the stereochemical outcome and reaction efficiency.

Purification: Chromatographic purification of intermediates may be necessary to ensure high purity before proceeding to the next step. The final hydrochloride salt is often purified by recrystallization to obtain a high-purity, crystalline solid. google.com

Enantioselective Synthesis of 4-Substituted Proline Scaffolds

While the chiral pool approach described above is effective, an alternative is the de novo enantioselective synthesis from achiral or racemic starting materials. These methods often rely on chiral catalysts to induce the desired stereochemistry.

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis offers an elegant and efficient way to produce enantiomerically enriched 4-substituted prolines. nih.gov These methods are highly sought after as they can be more flexible and atom-economical than chiral pool approaches.

One prominent strategy is the phase-transfer catalyzed alkylation of glycine (B1666218) derivatives. In this method, an imine of a glycine ester is alkylated using a chiral phase-transfer catalyst, such as a chinchonidine-derived ammonium salt. nih.govresearchgate.net A one-pot double allylic alkylation can lead to the formation of a 4-methylene proline scaffold, which is a versatile precursor for various 4-substituted prolines. nih.govnih.gov

Another powerful technique is the rhodium-catalyzed asymmetric conjugate addition . This method involves the 1,4-addition of organoboron reagents (e.g., boronic acids) to dehydroproline electrophiles. acs.org The use of a chiral rhodium complex as the catalyst enables high levels of enantioselectivity and diastereoselectivity, providing access to a range of 3- and 4-substituted proline derivatives. acs.org

The development of organocatalysis, particularly using proline and its derivatives, has also opened new avenues. wikipedia.orgmdpi.com For example, proline-catalyzed asymmetric aldol (B89426) or Michael reactions can be used to construct the substituted pyrrolidine (B122466) ring with high stereocontrol. longdom.orglibretexts.org

A comparison of these catalytic approaches is outlined in the table below.

| Method | Catalyst Type | Key Transformation | Advantages |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt (e.g., from chinchonidine) | Asymmetric alkylation of glycine imine | High enantioselectivity, operational simplicity. nih.govresearchgate.net |

| Rhodium-Catalyzed Addition | Chiral Rhodium-phosphine complex | Conjugate addition to dehydroproline | High diastereo- and enantioselectivity, broad substrate scope. acs.org |

| Organocatalysis | Chiral small molecules (e.g., proline derivatives) | Asymmetric aldol, Michael, or Mannich reactions | Metal-free, environmentally benign, readily available catalysts. wikipedia.orgmdpi.com |

These catalytic asymmetric methods represent the cutting edge of synthetic chemistry and provide powerful tools for accessing novel and complex 4-substituted proline scaffolds, including precursors for this compound.

Diastereoselective Alkylations of Proline Esters

The stereoselective alkylation of proline esters is a cornerstone for the synthesis of 4-substituted proline analogs. The diastereoselectivity of these reactions is influenced by several factors, including the nature of the N-protecting group, the ester moiety, and the alkylating agent.

Research has demonstrated that the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester exhibits dependence on the alkylating reagent and the N-protecting group, highlighting the delicate interplay of steric and electronic effects in controlling the stereochemical outcome. nih.gov The use of bulky ester groups can also enhance diastereoselectivity. For instance, employing a menthyl ester derivative in the alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters has been shown to improve diastereoselectivities, suggesting that the steric bulk of the ester group plays a more critical role than the absolute configuration of the chiral auxiliary. nih.gov

A general and practical approach for synthesizing various diastereoisomers of Boc-protected 4-methylproline carboxylates with high stereoselectivity has been developed, showcasing the power of Evans asymmetric alkylation in this context. researchgate.net Furthermore, the alkylation of (4S)- and (4R)-fluoro-N-Boc-L-proline methyl esters proceeds with high yield and diastereoselectivity, indicating that the presence of a fluorine atom at the 4-position influences the stereochemical course of the reaction differently compared to oxygen-protected 4-hydroxyprolines. nih.gov

| Proline Ester Derivative | N-Protecting Group | Ester Group | Key Finding |

| (2S,4R)-4-tert-butyldiphenylsilyloxyproline | N-Boc, N-Benzoyl | Methyl | Diastereoselectivity is dependent on the alkylating reagent and N-protecting group. nih.gov |

| N-Boc-4-tert-butyldimethylsilyloxyproline | N-Boc | Methyl, Menthyl | Bulky menthyl ester improves diastereoselectivity. nih.gov |

| 4-Methylproline | N-Boc | Carboxylate | Evans asymmetric alkylation provides high stereoselectivity. researchgate.net |

| (4S)- and (4R)-fluoro-proline | N-Boc | Methyl | High yield and diastereoselectivity, with a different stereochemical outcome compared to 4-hydroxyprolines. nih.gov |

Regioisomeric and Stereoisomeric Control

Achieving precise control over regio- and stereoisomerism is paramount in the synthesis of complex molecules like (4S)-4-Benzyl-L-proline. Various strategies have been developed to address this challenge.

One effective method involves starting from readily available chiral precursors such as (cis)-4-hydroxy-L-proline. A stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline has been reported, demonstrating the conversion of a commercial starting material into a specific stereoisomer. mdpi.comchemrxiv.org This approach often involves a sequence of protection, oxidation, olefination, and reduction steps to install the desired substituent at the 4-position with the correct stereochemistry.

Enantioselective approaches have also been successfully employed. For instance, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold has been described, which serves as a versatile intermediate for various 4-substituted prolines. nih.gov This method utilizes a one-pot double allylic alkylation of a glycine imine analog in the presence of a chiral phase-transfer catalyst. nih.gov The resulting 4-methylene substituted proline can then be further transformed into the desired 4-substituted analog. nih.gov

The synthesis of all four stereoisomers of 4-CF3O-proline has been achieved through a fluorodesulfurization approach starting from the corresponding 4-hydroxyprolines, showcasing a method to access all possible stereochemical configurations of a 4-substituted proline. rsc.org

| Starting Material | Key Strategy | Target Scaffold/Compound | Reference |

| (cis)-4-hydroxy-L-proline | Stereoselective conversion | (4S)-1-methyl-4-propyl-L-proline | mdpi.comchemrxiv.org |

| Glycine imine analog | Catalytic enantioselective double allylic alkylation | (S)-4-methyleneproline | nih.gov |

| 4-hydroxyprolines | Fluorodesulfurization | All four stereoisomers of 4-CF3O-proline | rsc.org |

Derivatization Strategies of this compound

The functionalization of this compound opens avenues for creating a diverse range of molecules with tailored properties for various applications, including peptide synthesis and drug design.

The secondary amine of the proline ring is a key site for modification. The introduction of N-protecting groups is a fundamental step in peptide synthesis and in controlling the reactivity of the proline derivative. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are crucial for preventing unwanted side reactions during subsequent synthetic transformations. smolecule.comachemblock.com

The selection of the protecting group is critical as it influences the solubility, crystallinity, and reactivity of the proline derivative. For example, N-Boc-(4R)-4-benzyl-L-proline is a commercially available building block used in synthetic chemistry. achemblock.com The Cbz group, introduced by Bergmann and Zervas, and the Boc group are foundational to modern peptide synthesis, allowing for orthogonal deprotection strategies. smolecule.com The Cbz group is typically removed by hydrogenolysis, while the Boc group is labile to acid. smolecule.comorganic-chemistry.org

The carboxylic acid functionality of this compound provides another handle for derivatization through esterification and amidation reactions.

Esterification: The synthesis of proline benzyl esters can be achieved through various methods. A common approach involves the reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water. researchgate.net Another method utilizes thionyl chloride as a catalyst for the reaction between proline and benzyl alcohol. google.com Mesylates or tosylates of δ-hydroxy-L-norvaline esters have also been shown to spontaneously cyclize to form L-proline esters in near-quantitative yield. nih.gov

Amidation: The formation of amides from the carboxylic acid group is a key reaction in peptide synthesis. Direct amidation of unprotected L-proline with ammonia (B1221849) in an organic solvent has been achieved using biocatalysis, offering a racemization-free and environmentally friendly alternative to chemical methods. rsc.org Chemical methods for amide bond formation often involve activating the carboxylic acid, for example, with coupling reagents like HBTU, or converting it to an acid chloride. researchgate.netresearchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Key Features |

| Esterification | Benzyl alcohol, p-toluenesulfonic acid, azeotropic removal of water | Benzyl ester | Common method for benzyl ester formation. researchgate.net |

| Esterification | Benzyl alcohol, thionyl chloride | Benzyl ester | Catalytic method for esterification. google.com |

| Amidation | Ammonia, immobilized CalB variant, organic solvent | Amide | Biocatalytic, racemization-free amidation. rsc.org |

| Amidation | HBTU-mediated coupling | Peptide | Standard solid-phase peptide synthesis method. researchgate.net |

Introducing new functional groups onto the (4S)-4-Benzyl-L-proline scaffold can significantly alter its properties and applications. A powerful strategy for this is "proline editing," where a proline residue within a peptide is selectively modified. nih.govresearchgate.net This approach allows for the stereospecific conversion of a 4-hydroxyproline (B1632879) residue into a wide array of 4-substituted prolines through reactions like Mitsunobu, oxidation, reduction, acylation, and substitution. nih.govresearchgate.net

This methodology enables the incorporation of diverse functionalities, including:

Amino acid mimetics: Cys, Asp/Glu, Phe, Lys, Arg. nih.govresearchgate.net

Recognition motifs: Biotin, RGD. nih.govresearchgate.net

Biophysical probes: Fluorescent groups, NMR handles (e.g., fluoro, pentafluorophenyl). nih.govresearchgate.net

Reactive handles for bioorthogonal conjugation: Azide, alkyne, tetrazine, maleimide. nih.govresearchgate.net

These modifications can be used to create peptides with novel structural and functional properties. For example, the incorporation of 4-fluoro-L-proline has been shown to affect the mechanism of proline-rich antimicrobial peptides. mdpi.com

Mechanistic Studies in the Synthesis of Proline Analogs

Understanding the reaction mechanisms underlying the synthesis of proline analogs is crucial for optimizing existing methods and developing new, more efficient strategies. Proline and its derivatives are not only building blocks but can also act as organocatalysts in various asymmetric reactions.

Proline-catalyzed reactions, such as the aldol reaction, proceed through the formation of enamine intermediates. acs.orgillinois.edu The stereoselectivity of these reactions is a key area of investigation. It has been shown that the carboxylic acid group and the pyrrolidine ring of proline are essential for effective asymmetric induction. acs.org The carboxylic acid is believed to participate in the transition state through hydrogen bonding, which helps to control the stereochemical outcome. acs.org

Computational studies have been employed to explore the transition states of proline-catalyzed reactions, providing insights into the origin of stereoselectivity. illinois.edu These studies have shown that chair-like transition states are generally favored, and the hydrogen bonding between the carboxylic acid proton and the forming alkoxide oxygen provides charge stabilization and intramolecular acid catalysis. acs.org The rate-determining step in proline-catalyzed aldol reactions is the C-C bond forming step. acs.org

The unique cyclic structure of proline imparts conformational rigidity, which is a key factor in its catalytic activity and its role in peptide structure. researchgate.netlongdom.org Mechanistic understanding allows for the rational design of proline-based catalysts and synthetic routes to access complex proline analogs with high stereocontrol.

Application in Asymmetric Synthesis and Chiral Induction

Role as a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed. While many proline derivatives have been successfully used in this capacity, specific documented instances of (4S)-4-Benzyl-L-proline HCl acting as a chiral auxiliary are not readily found in published research.

Enantiomerically Pure Compound Production

The production of enantiomerically pure compounds is critical in fields such as pharmaceuticals and materials science. Chiral auxiliaries guide reactions to favor the formation of one enantiomer over the other. The general proline scaffold is known to be effective for this purpose. However, no specific data or detailed research findings are available to demonstrate the efficacy or specific use of this compound in the production of enantiomerically pure compounds.

Control of Stereoselectivity in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds with precise stereochemical control is a fundamental goal of organic synthesis. Proline-based structures are often employed to influence the facial selectivity of reactions involving prochiral centers. Research into radical cyclization has shown that for a 4-benzylproline analogue, the stereoselectivity is significantly lower than for a 4-methylproline analogue, suggesting the bulky benzyl (B1604629) group presents unique stereochemical challenges. Beyond this, specific studies detailing the systematic use of this compound to control stereoselectivity in common C-C bond-forming reactions like aldol (B89426) or Michael additions are not available.

Integration into Catalytic Systems

Proline and its derivatives are renowned for their role in organocatalysis, where they act as environmentally friendly alternatives to metal-based catalysts. They typically operate through enamine or iminium ion intermediates.

Ligand Design for Asymmetric Catalysis

Chiral molecules like proline derivatives can be used as ligands that coordinate to a metal center, creating a chiral environment that influences the outcome of a catalyzed reaction. While the parent compound L-proline has been used as a ligand, specific examples of ligand design and application featuring the this compound structure in asymmetric metal catalysis are not described in the literature.

Organocatalysis with Proline Derivatives

The field of organocatalysis was significantly advanced by the use of L-proline in asymmetric aldol, Mannich, and Michael reactions. Modifications to the proline ring, particularly at the 4-position with groups like hydroxyl or sulfonylamides, have been shown to fine-tune catalytic activity and selectivity. While it is theoretically plausible that the 4-benzyl group could influence the steric and electronic environment of the catalytic cycle, there is a lack of published studies that investigate or provide data on the performance of this compound as an organocatalyst.

Methodological Advancements in Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Chiral compounds can be used as resolving agents, forming diastereomeric salts with the racemate that can be separated by physical means like crystallization. L-proline itself has been shown to be an effective resolving agent for certain compounds, such as mandelic acid. However, there are no specific methodological advancements or research findings reported that utilize this compound for the purpose of chiral resolution.

Conformational Analysis and Stereochemical Impact in Proline Analog Research

Influence of (4S)-Configuration on Molecular Conformation

The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The nomenclature describes whether the Cγ carbon is puckered towards (endo) or away from (exo) the Cα carbonyl group of the same residue researchgate.net. The introduction of a substituent at the 4-position, as in (4S)-4-Benzyl-L-proline, creates a diastereoisomer with distinct conformational biases.

The (4S)-configuration strongly favors the Cγ-endo ring pucker researchgate.netnih.govnih.gov. This preference is attributed to stereoelectronic interactions, specifically a gauche effect. To achieve maximum orbital overlap and stabilization through hyperconjugation, the substituent at the 4S position preferentially adopts a pseudo-axial orientation on the ring researchgate.netnih.gov. This sterically less-favored position is stabilized because it allows the substituent's anti-bonding orbital (σ*) to align anti-periplanar to two C-H bonds on the ring, facilitating electron delocalization researchgate.netnih.gov. While this effect is most pronounced with electron-withdrawing substituents, the principle of stereoelectronic control remains a key determinant of conformation.

The table below summarizes the key features of proline ring puckering influenced by 4-substitution.

| Ring Pucker | Cγ Position | Favored by | Resulting Substituent Orientation |

| Endo | Puckered towards Cα carbonyl | (4S)-Substitution | Pseudo-axial |

| Exo | Puckered away from Cα carbonyl | (4R)-Substitution | Pseudo-equatorial |

Stereochemical Influence on Interactions within Peptidomimetics

The conformational bias imposed by the (4S)-benzyl substituent has significant consequences when this analog is incorporated into peptidomimetics, which are compounds designed to mimic natural peptides. The preference for an endo ring pucker "pre-organizes" the peptide backbone into specific secondary structures researchgate.net.

Specifically, the endo pucker favored by 4S-substituted prolines promotes a δ conformation, characterized by backbone dihedral angles (ϕ, ψ) of approximately (–80°, 0°) researchgate.netnih.gov. This conformation is a key structural element found at the i+2 position of β-turns, which are critical for protein folding and molecular recognition events nih.gov. By incorporating (4S)-4-Benzyl-L-proline, researchers can stabilize β-turn motifs within synthetic peptides.

Conversely, the stereochemically enforced endo pucker can be destabilizing in contexts that require an exo conformation. A prominent example is the collagen triple helix, a structure whose stability relies on the constituent proline and hydroxyproline (B1673980) residues adopting an exo pucker nih.gov. The incorporation of proline analogs with a preference for the endo ring pucker has been shown to lead to the destabilization of the collagen assembly nih.gov. This highlights the critical role of stereochemistry in dictating the compatibility of a proline analog with a specific protein or peptide architecture.

The following table outlines the influence of proline pucker on peptide secondary structures.

| Pucker Preference | Associated Backbone Conformation | Impact on Peptide Structure |

| Endo (from 4S-Pro) | δ conformation (ϕ, ψ ≈ –80°, 0°) | Promotes and stabilizes β-turns researchgate.netnih.gov |

| Exo (from 4R-Pro) | Polyproline II (PPII) helix | Stabilizes collagen triple helices nih.gov |

Computational and Spectroscopic Approaches to Conformational Studies

The detailed understanding of the conformational landscape of (4S)-4-Benzyl-L-proline and related analogs is derived from a combination of computational modeling and advanced spectroscopic techniques.

Computational Approaches: Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of proline derivatives. These methods are used to calculate the potential energy surface of the molecule as a function of its ring pucker and backbone dihedral angles nih.govbiorxiv.org. Computational analyses can quantify the relative stabilities of the endo and exo states, confirming that the structures observed experimentally represent the inherent conformational preferences of the molecule researchgate.netnih.gov.

Spectroscopic Approaches: Experimental validation of computational models is achieved through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary technique for studying the conformation of proline analogs in solution. Dynamic 1H NMR spectroscopy can be used to determine the rotational energy barriers of the cis/trans isomerization of the peptide bond preceding the proline analog brandeis.edu. Furthermore, the chemical shifts of the proline ring's carbon atoms, particularly the 13Cβ and 13Cγ signals, are sensitive indicators of the cis or trans isomer form imrpress.com. While not directly applicable to the benzyl (B1604629) derivative, 19F NMR has been effectively used with fluorinated proline analogs as a highly sensitive probe to directly report on the ring pucker preference nih.gov.

X-ray Crystallography: This technique provides high-resolution, solid-state structural data of molecules in their crystalline form. It offers definitive evidence of the preferred ring pucker, bond lengths, and dihedral angles (ϕ and ψ) researchgate.netnih.govnih.gov. Crystallographic studies of various 4S-substituted prolines have consistently confirmed the preference for the endo ring pucker and the resulting backbone conformations, such as the δ conformation central to β-turns nih.gov.

Role in Advanced Medicinal Chemistry Scaffolds and Chemical Biology Probes

Design and Synthesis of Proline-Based Peptidomimetics

Proline-based peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides. The incorporation of proline and its analogs, such as (4S)-4-Benzyl-L-proline, is a cornerstone of this field. sigmaaldrich.com These analogs serve as versatile building blocks in the synthesis of pharmaceuticals and bioactive compounds, allowing for the creation of molecules with enhanced stability, bioavailability, and specific biological activities. nih.govchemimpex.com The benzyl (B1604629) group in (4S)-4-Benzyl-L-proline provides a site for chemical modification, enabling the synthesis of a diverse library of compounds for screening and optimization in drug discovery. researchgate.netnih.gov

The defining feature of proline among amino acids is its cyclic side chain, which incorporates the backbone amide nitrogen into a pyrrolidine (B122466) ring. This unique structure imposes significant conformational restrictions on the peptide backbone. nih.gov Specifically, the φ (phi) torsion angle is limited to approximately -65° ± 25°, and the tertiary amide bond formed by proline can exist in either a cis or trans conformation. nih.gov While the trans form is generally favored, the energy difference between the two isomers is small, allowing for a significant population of the cis conformation.

Substitution at the C4 position of the proline ring, as seen in (4S)-4-Benzyl-L-proline, further modulates the conformational landscape. These substitutions influence the ring's pucker (an equilibrium between endo and exo conformations), which in turn affects the backbone torsion angles and the cis/trans isomer ratio of the preceding peptide bond. nih.govnih.gov By strategically incorporating 4-substituted prolines, chemists can stabilize specific secondary structures like β-turns or polyproline II helices, thereby engineering peptides with predetermined three-dimensional shapes to enhance their interaction with biological targets. nih.govresearchgate.net

Non-natural (or non-proteinogenic) amino acids are crucial tools in medicinal chemistry, offering properties not available from the 20 canonical amino acids. nih.gov These synthetic building blocks, including (4S)-4-Benzyl-L-proline, allow for the design of peptidomimetics with improved pharmacological profiles, such as increased resistance to enzymatic degradation. nih.govmdpi.com Proline analogs are particularly attractive because their inherent conformational constraints are critical for biological activity. nih.gov The development of synthetic routes to enantiomerically pure 4-substituted prolines is an active area of research, as these compounds are key elements in the synthesis of potent therapeutic agents, including antiviral drugs. nih.gov The use of these building blocks enables the creation of novel molecular architectures that can target proteins and other biological molecules with high affinity and specificity. nih.gov

Exploration in Receptor Antagonist Development

Receptor antagonists are essential pharmacological tools and therapeutic agents that block the action of endogenous ligands. nih.gov Proline scaffolds, due to their rigid and well-defined conformations, are frequently used to design potent and selective antagonists. The (4S)-4-Benzyl-L-proline framework has proven particularly effective in the development of ligands for G protein-coupled receptors (GPCRs), a large family of receptors that are important drug targets. nih.gov

The Neuropeptide FF (NPFF) system, which includes the GPCRs NPFF1 and NPFF2, is implicated in various physiological processes, including pain modulation and opioid activity. nih.govnih.gov Research has identified novel proline-based scaffolds that exhibit antagonist activity at these receptors. nih.gov Through high-throughput screening, compounds built around a central proline core, analogous to (4S)-4-Benzyl-L-proline, have been discovered. These molecules act as antagonists, blocking the signaling pathways activated by the endogenous NPFF peptides. nih.govrti.org The development of such antagonists is a promising strategy for new therapeutics, and the proline scaffold provides a robust starting point for chemical optimization. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to understand how these changes impact its biological activity. For proline-based antagonists, SAR studies have focused on modifying the substituents on the benzyl group of the proline scaffold. nih.gov

In the context of NPFF1 receptor antagonists, altering the substitution pattern on the benzyl ring has been shown to fine-tune the compound's potency. For instance, comparing analogs with a 4-methoxybenzyl group to those with a 4-(methylthio)benzyl group revealed significant effects on antagonist activity. nih.gov These studies have led to the identification of analogs with submicromolar potency, demonstrating that small chemical changes to the benzylproline core can lead to substantial improvements in pharmacological activity. nih.gov

| Compound Modification (at 4-position of benzyl group) | Target | Activity (Ke or Ki in µM) |

| 4-(4-methoxybenzyl)amino with pentyl carboxamide | NPFF1 | 0.72 |

| 4-(4-methylthio)benzylamino with pentyl carboxamide | NPFF1 | 0.36 |

| 4-(4-methoxybenzyl)amino with phenethyl carboxamide | NPFF1 | 0.85 |

| 4-(4-methylthio)benzylamino with phenethyl carboxamide | NPFF1 | 0.53 |

| 4-(4-methoxybenzyl)amino with 4-nitro-phenethyl carboxamide | NPFF1 | 0.25 |

| 4-(4-methylthio)benzylamino with 4-nitro-phenethyl carboxamide | NPFF1 | 0.37 |

This table presents selected SAR data for proline-based NPFF1 receptor antagonists, showing how substitutions on the benzyl scaffold and modifications to the carboxamide moiety affect potency. Data sourced from nih.gov.

Applications in Enzyme Inhibition Studies

Beyond receptor antagonism, the benzylproline scaffold is a valuable tool for designing enzyme inhibitors. A prominent example is its use in targeting the glutamine transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), which is overexpressed in many types of cancer cells and is a promising target for inhibiting their growth. researchgate.netnih.govnih.gov

Systematic SAR studies on a series of substituted benzylproline derivatives have demonstrated their efficacy as ASCT2 inhibitors. nih.govnih.gov Research has shown a strong correlation between the hydrophobicity of the substituent on the benzyl ring and the inhibitor's apparent binding affinity. researchgate.netnih.gov Adding bulky, non-polar groups like a phenyl or trifluoromethyl group to the benzyl ring significantly increased the inhibitory potency. nih.gov This suggests that the benzylproline scaffold effectively positions the side chain within the transporter's binding site, and that enhancing hydrophobic interactions is a key strategy for improving inhibitor affinity. researchgate.netnih.gov

| Benzylproline Derivative | Apparent Affinity (Ki in µM) |

| (R)-γ-(4-trifluoromethyl-benzyl)-L-proline | 360 ± 60 |

| (R)-γ-(2,4-dichloro-benzyl)-L-proline | 140 ± 30 |

| (R)-γ-(4-biphenylmethyl)-L-proline | 3 ± 2 |

This table illustrates the impact of different substituents on the benzyl ring of proline analogs on their inhibitory activity against the ASCT2 transporter. Data sourced from nih.gov.

Investigation in Solute Carrier Family Transporter Modulation

(4S)-4-Benzyl-L-proline and related structures have been central to the investigation of solute carrier (SLC) transporters, particularly the SLC1 family. nih.gov These membrane proteins are responsible for transporting a wide array of biomolecules, including amino acids, and are implicated in numerous diseases. nih.gov The glutamine transporter ASCT2 (SLC1A5), for instance, is a target in cancer research due to its role in supporting the rapid growth of cancer cells. nih.gov

The benzylproline scaffold has been systematically used for structure-activity relationship (SAR) analysis to develop inhibitors for SLC1 family transporters like SLC1A4 (ASCT1) and SLC1A5 (ASCT2). nih.gov Researchers have synthesized and tested a series of substituted benzylproline derivatives to understand how different functional groups on the phenyl ring affect inhibitory potency. nih.gov

One study found that for ASCT2, increasing the hydrophobicity of the substituent on the benzyl ring generally increased the apparent binding affinity of the inhibitor. nih.gov However, the specific position of the substituent (at the 2, 3, or 4 position) had only a minor effect on potency, suggesting a lack of specific interaction with defined points on the phenyl ring within the transporter's binding site. nih.gov This work identified a benzylproline derivative with a 3 μM apparent affinity, providing a valuable starting point for developing more potent inhibitors. nih.gov

Table 1: Inhibitory Activity of Benzylproline Derivatives on ASCT2 (SLC1A5)

| Compound | Ki (μM) | Fractional Inhibition (at 100 μM) |

| (R)-γ-benzyl-L-proline hydrochloride | 2000 ± 1500 | 0.52 ± 0.21 |

| (R)-γ-(4-fluoro-benzyl)-L-proline | 190 ± 110 | 0.57 ± 0.03 |

| (R)-γ-(3-fluoro-benzyl)-L-proline | 177 ± 31 | 0.67 ± 0.04 |

| (R)-γ-(2-fluoro-benzyl)-L-proline | 83 ± 20 | 0.61 ± 0.09 |

Data sourced from structure-activity analysis of benzylproline derivatives targeting the ASCT2 transporter. nih.gov

The functional effects of proline derivatives, often referred to as prolinols when containing a hydroxyl group, on transporters are characterized using various biophysical techniques. biorxiv.org A primary method is the two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing the target transporter, such as SLC1A4 or SLC1A5. nih.gov

This technique measures the substrate-induced anion currents, which are a reliable way to screen and characterize the transport kinetics. nih.gov For instance, researchers observed that while the parent amino acid L-proline does not elicit detectable chloride currents at concentrations up to 1 mM in oocytes expressing SLC1A4, certain hydroxy-L-proline derivatives can. nih.govresearchgate.net Functional screening of a novel series of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) derived from hydroxy-L-proline identified them as selective, high-affinity inhibitors of SLC1A4 and SLC1A5. nih.gov These studies confirmed that some derivatives act as non-transportable substrates that block the transporter's anion leak conductance, providing a quantifiable measure of their inhibitory constant (Ki). biorxiv.org

Future Directions and Emerging Research Avenues for 4s 4 Benzyl L Proline Hcl

Development of Novel Synthetic Pathways

The future development of applications for (4S)-4-Benzyl-L-proline HCl and other functionalized prolines is intrinsically linked to the innovation of their synthetic routes. While methods exist for the creation of 4-substituted prolines, emerging research is focused on pathways that offer greater efficiency, stereocontrol, and structural diversity. A significant trend is the move towards more sustainable and environmentally friendly "green" synthesis methodologies.

One promising approach involves the diastereoselective synthesis of highly functionalized proline derivatives through cascade reactions. For instance, a Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide has been shown to produce new proline frameworks with high diastereoselectivity nih.gov. Another avenue of exploration is the stereospecific functionalization of the C(sp3)–H bond at the 3-position of proline derivatives using palladium catalysis, which directly yields cis-2,3-disubstituted pyrrolidines as single stereoisomers acs.org. This method avoids lengthy synthetic sequences that were previously necessary.

A technique termed "proline editing" offers a practical and general approach for synthesizing peptides with stereospecifically modified proline residues. This method starts with the incorporation of Fmoc-hydroxyproline into a peptide via standard solid-phase synthesis, followed by selective modification of the hydroxyl group to generate a wide array of 4-substituted prolines nih.govacs.org. This strategy provides access to a diverse range of proline derivatives without the need for extensive solution-phase synthesis nih.govacs.org.

Future research will likely focus on catalytic and enantioselective preparations of 4-substituted proline scaffolds. For example, a one-pot double allylic alkylation of a glycine (B1666218) imine analogue under phase-transfer catalysis has been demonstrated for the synthesis of the (S)-4-methyleneproline scaffold, a versatile precursor for other 4-substituted prolines nih.gov. The development of such catalytic enantioselective processes is a key step towards more efficient and scalable production of compounds like this compound.

Table 1: Emerging Synthetic Strategies for Functionalized Proline Derivatives

| Synthetic Strategy | Key Features | Potential Advantages |

| Cascade Reactions | Multi-step reactions in a single pot. | Increased efficiency, reduced waste. |

| C-H Functionalization | Direct modification of C-H bonds. | Atom economy, simplified synthetic routes. |

| Proline Editing | Post-synthetic modification of proline in peptides. | Access to diverse derivatives, high throughput potential. |

| Catalytic Enantioselective Synthesis | Use of chiral catalysts to control stereochemistry. | High enantiopurity, scalability. |

Expansion of Catalytic Applications

Proline and its derivatives have become cornerstones of organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. wikipedia.orglongdom.org The future of this compound in this domain lies in expanding its applications to new types of asymmetric reactions and improving its efficacy in existing ones. Research is focused on designing next-generation proline-derived catalysts that offer superior performance in terms of yield, enantioselectivity, and substrate scope. researchgate.netorganic-chemistry.org

One area of active development is the creation of proline-based catalysts for asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions that outperform proline itself. organic-chemistry.org For example, tetrazole and acylsulfonamide derivatives of proline have demonstrated higher yields, better enantioselectivities, and broader solvent compatibility organic-chemistry.org. The development of such improved catalysts will likely involve the synthesis and screening of a wider range of this compound analogues with varied electronic and steric properties.

Another emerging trend is the heterogenization of proline-based catalysts by immobilizing them on solid supports, such as polymers or magnetic nanoparticles. benthamdirect.comrsc.org This approach addresses some of the major drawbacks of homogeneous organocatalysis, such as catalyst recovery and reuse, making the processes more sustainable and suitable for large-scale industrial applications benthamdirect.comrsc.org. Proline-functionalized magnetic nanoparticles, for instance, have shown high performance and recyclability in asymmetric aldol reactions conducted in water nih.govresearchgate.net.

The use of proline derivatives in multi-component reactions, particularly in aqueous media, is another promising avenue. researchgate.net This aligns with the principles of green chemistry by minimizing the use of volatile organic solvents. The development of water-soluble and highly active proline-based catalysts will be crucial for advancing this area. Chiral ionic liquids based on L-proline have also been developed and shown to be efficient catalysts for asymmetric Michael addition reactions, offering a novel approach to catalyst design mdpi.com.

Advanced Functional Material Design Incorporating Proline Scaffolds

The unique conformational properties of proline make it an attractive building block for the design of advanced functional materials. The incorporation of proline scaffolds, including derivatives like this compound, into polymers and other materials is an emerging research area with the potential for significant impact in fields ranging from biomedicine to materials science.

Proline-functionalized polymers are being developed for a variety of applications. For example, proline-functionalized poly(methyl methacrylate) (PMMA) nanoparticles with a magnetic core have been designed as highly efficient and recyclable asymmetric catalysts for reactions in aqueous media nih.govresearchgate.net. The future may see the development of "smart" materials that respond to external stimuli, where the proline component acts as a recognition site or a catalytic center.

In the realm of biomaterials, bioactive polymeric scaffolds are being created for tissue engineering applications. nih.govnih.gov These scaffolds are designed to mimic the extracellular matrix and promote cell growth and tissue regeneration nih.gov. Proline and its derivatives, with their ability to influence peptide and protein structure, could be incorporated into these scaffolds to enhance their bioactivity and mechanical properties. For instance, brush-type copolymers of polycaprolactone (B3415563) (PCL) or polylactide (PLA) with pendant peptide chains containing proline or its derivatives have been synthesized and shown to promote osteogenic differentiation, making them promising materials for bone tissue engineering researchgate.net.

The self-assembly of proline-containing peptides and conjugates into well-defined nanostructures is another exciting area of research. By strategically placing proline in a peptide sequence, it is possible to control the resulting structure, leading to the formation of flat nanoribbons or twisted nanofibers nih.gov. Porphyrin-proline conjugates, for example, can self-assemble into chiral systems in both solution and the solid state, with potential applications in stereoselective sensor systems mdpi.com.

Synergistic Research with Computational Chemistry

The synergy between experimental and computational chemistry is poised to revolutionize the discovery and optimization of catalysts and materials based on this compound. Computational tools, particularly machine learning (ML) and artificial intelligence (AI), are becoming increasingly powerful in predicting the structure-property relationships of catalysts and guiding their design.

Machine learning models are being developed to predict the enantioselectivity of organocatalysts with high accuracy. These models can learn from large datasets of experimental and computational results to identify the key structural features that govern catalytic performance. This data-driven approach can significantly accelerate the screening of potential catalyst candidates, reducing the time and resources required for experimental work. Reaction-based machine learning representations are being created to predict the enantiomeric excess of asymmetric reactions catalyzed by organocatalysts solely from the structure of the catalytic cycle intermediates nih.gov.

Furthermore, machine learning force fields (MLFFs) are emerging as a powerful tool for computational catalysis. MLFFs can accurately predict the energy barriers for catalytic reaction pathways at a fraction of the computational cost of traditional quantum mechanical methods, allowing for a more realistic simulation of catalytic systems youtube.com. The application of these advanced computational techniques will provide unprecedented insights into the mechanisms of proline-catalyzed reactions and facilitate the rational design of new catalysts with enhanced activity and selectivity.

Integration into Complex Biosynthetic Mimicry

Nature provides a rich source of inspiration for the design of new catalytic systems. The field of biosynthetic mimicry seeks to emulate the efficiency and selectivity of enzymes using smaller, synthetic molecules. Proline and its derivatives, often referred to as "the simplest enzymes," are at the forefront of this research due to their ability to catalyze a wide range of reactions with high stereoselectivity. researchgate.net

A major future direction is the design of artificial enzymes that combine the catalytic power of proline with the scaffolding properties of proteins or other macromolecules. acs.orgnih.govnih.gov For example, artificial enzymes have been created by grafting proline-containing polymers onto protein surfaces. These "ArPoly" enzymes have shown to be effective aldolase (B8822740) mimics for asymmetric aldol reactions in water acs.org. A proline-based artificial enzyme has also been developed that favors aldol condensation, enabling the synthesis of aliphatic ketones through a tandem catalysis with a natural enzyme nih.govacs.org.

The development of chemoenzymatic cascade reactions, where organocatalysts like this compound work in concert with enzymes in a one-pot process, is another exciting frontier. researchgate.net These multistep cascade processes mimic the metabolic pathways found in living organisms and offer a highly efficient way to synthesize complex molecules with high stereocontrol researchgate.net. Overcoming the compatibility challenges between different types of catalysts will be a key area of future research.

The ultimate goal of this research is to create highly efficient and selective catalytic systems that can perform complex chemical transformations under mild, environmentally friendly conditions. The integration of this compound and other proline derivatives into these biomimetic systems holds immense promise for the future of sustainable chemical synthesis.

Q & A

What are the key considerations for synthesizing (4S)-4-Benzyl-L-proline HCl with high enantiomeric purity?

Synthesis of enantiomerically pure this compound requires chiral induction and rigorous purification. A common approach involves asymmetric hydrogenation or enzymatic resolution. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) can introduce benzyl groups while retaining stereochemistry, as seen in analogous proline derivatives . Post-synthesis, chiral HPLC or capillary electrophoresis should confirm enantiopurity, using columns like Chiralpak AD-H and mobile phases optimized for proline analogs. Impurity profiling (e.g., EP standards for related compounds) ensures compliance with analytical thresholds .

How can the stereochemical configuration of this compound be experimentally validated?

X-ray crystallography is the gold standard for absolute stereochemical determination. Alternatively, nuclear Overhauser effect (NOE) NMR can resolve spatial proximity between the benzyl group and proline ring protons. For example, coupling constants (J-values) in -NMR and -NMR chemical shifts (e.g., C-4 resonance at ~55 ppm) correlate with stereochemistry . Circular dichroism (CD) spectra at 210–230 nm may further confirm the (S)-configuration by comparing to known L-proline derivatives.

What methodologies are effective for resolving contradictory bioactivity data across studies?

Contradictions in bioactivity (e.g., enzyme inhibition assays) often arise from variability in experimental conditions. To address this:

- Standardize protocols : Control pH (proline’s zwitterionic form is pH-sensitive), temperature, and solvent systems (e.g., DMSO concentration ≤0.1% to avoid artifacts).

- Validate assays : Include positive controls (e.g., known prolyl hydroxylase inhibitors) and replicate experiments across independent labs.

- Apply meta-analysis : Use statistical tools (e.g., random-effects models) to aggregate data, as demonstrated in pharmacological studies . Qualitative frameworks for iterative data reconciliation, such as triangulating NMR, MS, and activity data, are also critical .

How can researchers design experiments to study the impact of this compound on prolyl hydroxylase activity?

Prolyl hydroxylases (e.g., PHD2) are oxygen-sensing enzymes targeted by proline analogs. Experimental design should include:

- Enzyme kinetics : Measure and using recombinant PHD2 and HIF-α substrate in hypoxic vs. normoxic conditions.

- Cellular assays : Treat HEK293T cells with this compound (0.1–10 µM) and quantify HIF-1α stabilization via Western blot.

- Molecular docking : Model the compound’s interaction with PHD2’s active site (e.g., AutoDock Vina) to predict binding affinity and stereochemical preferences .

What strategies are recommended for analyzing degradation products of this compound under accelerated stability conditions?

Forced degradation studies (e.g., 40°C/75% RH for 6 months) should be coupled with LC-MS/MS to identify breakdown products. Key steps:

- Hydrolytic stability : Expose the compound to acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions; monitor proline ring opening via loss of ~174 m/z ([M+H]+).

- Oxidative stress : Treat with HO (3%) and track benzyl group oxidation to benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde, detected at 122 m/z) .

- Photodegradation : Use a UV chamber (ICH Q1B guidelines) and analyze by HPLC-DAD for photoproducts.

How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

SAR studies require systematic variation of substituents while retaining the core proline scaffold:

- Benzyl modifications : Introduce electron-withdrawing (e.g., -Cl) or donating (-OCH) groups at the para position; compare IC values in enzyme assays.

- Proline ring substitutions : Replace benzyl with cyclohexyl (as in analogous standards) to assess steric effects .

- QSAR modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and inhibitory potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.